molecular formula C13H19NO2 B4722105 4-butoxy-N,N-dimethylbenzamide CAS No. 67024-50-4

4-butoxy-N,N-dimethylbenzamide

Cat. No. B4722105
CAS RN: 67024-50-4
M. Wt: 221.29 g/mol
InChI Key: LFVLYUPTWIJRKK-UHFFFAOYSA-N
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Description

4-butoxy-N,N-dimethylbenzamide, also known as BDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMB belongs to the class of amides and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of 4-butoxy-N,N-dimethylbenzamide is not fully understood, but it is believed to function as a cholinesterase inhibitor. Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. By inhibiting cholinesterase, 4-butoxy-N,N-dimethylbenzamide may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N,N-dimethylbenzamide can improve cognitive function in animal models. 4-butoxy-N,N-dimethylbenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butoxy-N,N-dimethylbenzamide in lab experiments is its high purity and stability. 4-butoxy-N,N-dimethylbenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-butoxy-N,N-dimethylbenzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-butoxy-N,N-dimethylbenzamide. One area of interest is the development of 4-butoxy-N,N-dimethylbenzamide-based drugs for the treatment of cognitive disorders such as Alzheimer's and Parkinson's. Another area of research is the synthesis of novel liquid crystals using 4-butoxy-N,N-dimethylbenzamide as a reagent. Additionally, the potential use of 4-butoxy-N,N-dimethylbenzamide in the development of new agrochemicals is an area of interest for researchers.
Conclusion:
In conclusion, 4-butoxy-N,N-dimethylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of 4-butoxy-N,N-dimethylbenzamide involves the reaction of 4-butoxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent. 4-butoxy-N,N-dimethylbenzamide has been extensively studied for its potential applications in the synthesis of liquid crystals, as a reagent in the synthesis of other organic compounds, and as a cholinesterase inhibitor. 4-butoxy-N,N-dimethylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. While 4-butoxy-N,N-dimethylbenzamide has several advantages in lab experiments, its potential toxicity may limit its use in certain experiments. There are several future directions for research on 4-butoxy-N,N-dimethylbenzamide, including the development of 4-butoxy-N,N-dimethylbenzamide-based drugs for the treatment of cognitive disorders, the synthesis of novel liquid crystals, and the development of new agrochemicals.

Scientific Research Applications

4-butoxy-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields of research. One of the most notable applications of 4-butoxy-N,N-dimethylbenzamide is in the synthesis of liquid crystals, which are used in displays for electronic devices. 4-butoxy-N,N-dimethylbenzamide is also used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-butoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-10-16-12-8-6-11(7-9-12)13(15)14(2)3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVLYUPTWIJRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616898
Record name 4-Butoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67024-50-4
Record name 4-Butoxy-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67024-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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